1,2-Diethyl-1H-imidazole
Description
Significance of Imidazole (B134444) Derivatives in Contemporary Chemical Sciences
Imidazole derivatives are a class of five-membered heterocyclic compounds containing two nitrogen atoms that have garnered significant attention in various scientific disciplines. nih.govpharmacyjournal.netsemanticscholar.org Their unique structural and electronic properties, including aromaticity and the presence of both a basic and an acidic nitrogen atom, allow them to participate in a wide range of chemical interactions. pharmacyjournal.netpharmaguideline.com This versatility has made the imidazole nucleus a privileged structure in medicinal chemistry, appearing in many natural products like the amino acid histidine and the neurotransmitter histamine, as well as in a multitude of synthetic drugs. pharmacyjournal.netsemanticscholar.org
The therapeutic applications of imidazole-containing compounds are extensive, with derivatives exhibiting a broad spectrum of biological activities. semanticscholar.org Furthermore, the imidazole ring is a key component in the development of ionic liquids, which are valued for their low vapor pressure and high thermal stability, and as ligands for catalysts in organic synthesis. sigmaaldrich.com The ability to readily functionalize the imidazole core allows chemists to fine-tune the properties of these molecules for specific applications, making them a subject of continuous research and development. rsc.org
The Role of 1,2-Dialkyl-1H-imidazoles in Research Frameworks
Within the broader family of imidazole derivatives, 1,2-dialkyl-1H-imidazoles represent a significant subclass. The presence of alkyl groups at both the 1- and 2-positions of the imidazole ring imparts specific characteristics that are of interest in various research contexts. For instance, 1,2-dimethyl-1H-imidazole, a close analogue of 1,2-diethyl-1H-imidazole, has been utilized as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. sigmaaldrich.com
The 1,2-dialkyl substitution pattern influences the steric and electronic environment of the imidazole ring, which can affect its reactivity and coordination properties. These compounds have been investigated as N-heterocyclic carbene (NHC) precursors, which are powerful organocatalysts and ligands in transition-metal catalysis. Additionally, their N-alkylation leads to the formation of imidazolium (B1220033) salts, which are a prominent class of ionic liquids. The study of 1,2-dialkyl-1H-imidazoles provides insights into structure-property relationships that can guide the design of new functional materials and catalysts. sigmaaldrich.comu-tokyo.ac.jp
Academic Research Landscape of this compound
Direct academic research on this compound is notably sparse in the available scientific literature. While its existence is noted in chemical databases, detailed studies on its synthesis, reactivity, and applications are not widely published. However, the academic landscape of its close analogue, 1,2-dimethyl-1H-imidazole, is well-documented and can provide valuable insights into the expected chemical behavior of this compound.
Physicochemical Properties:
While specific experimental data for this compound is limited, some properties of the analogous 1,2-dimethyl-1H-imidazole are well-characterized.
| Property | Value (for 1,2-dimethyl-1H-imidazole) |
| Molecular Formula | C₅H₈N₂ |
| Molecular Weight | 96.13 g/mol |
| Boiling Point | 204 °C |
| Melting Point | 37-39 °C |
| Density | 1.084 g/mL at 25 °C |
Data for 1,2-dimethyl-1H-imidazole sourced from sigmaaldrich.com.
Synthesis:
The synthesis of 1,2-disubstituted imidazoles can be achieved through various methods. A common approach involves the cyclocondensation of a 1,2-dicarbonyl compound, an aldehyde, ammonia (B1221849), and a primary amine. For 1,2-dialkyl-imidazoles, this can be adapted. For instance, the synthesis of 1,2-disubstituted imidazoles has been reported from the reaction of 1,2-diketones, ammonium (B1175870) acetate, and a primary amine in the presence of an aldehyde. u-tokyo.ac.jp Another general method is the Wallach synthesis, which can produce 1,2-disubstituted chloroimidazoles from N,N'-disubstituted oxamides. pharmaguideline.com It is plausible that similar strategies could be employed for the synthesis of this compound.
Reactions:
The reactivity of 1,2-dialkyl-1H-imidazoles is characteristic of the imidazole ring system. Key reactions include:
N-Alkylation: The nitrogen at the 3-position can be readily alkylated to form 1,2,3-trialkylimidazolium salts. For example, 1,2-dimethylimidazole (B154445) undergoes reaction with alkyl halides to produce these salts, which are precursors to ionic liquids and N-heterocyclic carbenes. sigmaaldrich.com
Electrophilic Substitution: While the imidazole ring is generally susceptible to electrophilic attack, the positions of substitution are influenced by the existing substituents and reaction conditions.
Lithiation: The C5-position of the imidazole ring can be lithiated, allowing for the introduction of various functional groups at this position. semanticscholar.org
Research Applications:
The research applications of 1,2-dialkyl-1H-imidazoles are primarily centered on their use as synthetic intermediates. For example, 1,2-dimethyl-1H-imidazole is a known starting material for the synthesis of more complex heterocyclic compounds with potential biological activity. sigmaaldrich.com It also serves as a ligand in coordination chemistry, forming complexes with metal ions. sigmaaldrich.com Given these applications for the dimethyl analogue, it is reasonable to infer that this compound could find similar utility in synthetic and materials chemistry research, should it become more readily available and studied.
Structure
2D Structure
3D Structure
Properties
CAS No. |
51807-53-5 |
|---|---|
Molecular Formula |
C7H12N2 |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
1,2-diethylimidazole |
InChI |
InChI=1S/C7H12N2/c1-3-7-8-5-6-9(7)4-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
OQSQRYMTDPLPNY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CN1CC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,2 Diethyl 1h Imidazole
Targeted Synthesis of 1,2-Diethyl-1H-imidazole and its Functionalized Derivatives
The synthesis of this compound is primarily approached through two distinct routes: direct alkylation of an imidazole (B134444) substrate or de novo synthesis via cyclization.
Stepwise alkylation of an imidazole ring is a direct and effective method for synthesizing this compound. This can be accomplished via two principal pathways, starting from either 2-ethyl-1H-imidazole or 1-ethyl-1H-imidazole.
N1-Alkylation of 2-Ethyl-1H-imidazole: The most straightforward approach involves the N-alkylation of 2-ethyl-1H-imidazole. The acidic N-H proton of the imidazole ring is first removed by a suitable base (e.g., sodium hydride, potassium carbonate) to generate an imidazolate anion. This nucleophilic anion then reacts with an ethylating agent, such as ethyl iodide or diethyl sulfate, in a standard nucleophilic substitution reaction to yield the target compound. The process is typically carried out in a non-reactive aromatic solvent. google.com
C2-Alkylation of 1-Ethyl-1H-imidazole: An alternative strategy begins with 1-ethyl-1H-imidazole. The C2 proton is the most acidic carbon-bound proton on the imidazole ring and can be selectively removed using a strong organolithium base, such as n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures. semanticscholar.org This lithiation step generates a 2-lithio-1-ethyl-1H-imidazole intermediate. Quenching this reactive intermediate with an electrophilic ethyl source, like ethyl iodide, results in the formation of this compound. semanticscholar.org
| Starting Material | Key Reagents | Position Targeted | Intermediate | Product |
| 2-Ethyl-1H-imidazole | 1. Base (e.g., NaH) 2. Ethyl halide (e.g., EtI) | N1 | 2-Ethylimidazolate anion | This compound |
| 1-Ethyl-1H-imidazole | 1. n-BuLi 2. Ethyl halide (e.g., EtI) | C2 | 2-Lithio-1-ethyl-1H-imidazole | This compound |
The imidazole ring can be constructed from acyclic components in a one-pot reaction, a method that offers high efficiency. The Radziszewski synthesis and related multicomponent reactions are classic examples of this approach. researchgate.net To specifically synthesize this compound, a carefully selected set of reactants is required: a 1,2-dicarbonyl compound, an aldehyde, and an amine.
The reaction involves the condensation of three key components:
A 1,2-dicarbonyl compound: To form the C4-C5 bond of the imidazole ring. For a non-substituted backbone at these positions, glyoxal (B1671930) would be used.
An aldehyde: This provides the C2 carbon and its substituent. For the target molecule, propionaldehyde (B47417) is used to install the C2-ethyl group.
An amine: This serves as the nitrogen source. To install the N1-ethyl group, ethylamine (B1201723) is condensed with the other components, typically in the presence of an additional ammonia (B1221849) source (like ammonium (B1175870) acetate) for the N3 atom. nih.gov
The condensation of these three components, often under acidic or thermal conditions, leads to the formation of a diimine intermediate which subsequently cyclizes and aromatizes to form the stable this compound ring. researchgate.netnih.gov
| C4-C5 Source | C2 Source (and substituent) | N1 Source (and substituent) | N3 Source | Resulting Imidazole |
| Glyoxal | Propionaldehyde | Ethylamine | Ammonia | This compound |
| Benzil | Benzaldehyde | Ammonia | Ammonia | 2,4,5-Triphenyl-1H-imidazole |
| Butane-2,3-dione | Formaldehyde | Methylamine | Ammonia | 1,4,5-Trimethyl-1H-imidazole |
Once the this compound ring is formed, it can be further modified at the C4 and C5 positions, which are susceptible to electrophilic substitution. A common strategy involves halogenation, followed by metal-catalyzed cross-coupling reactions.
For instance, the imidazole ring can be brominated at the C4 or C5 position using reagents like N-bromosuccinimide (NBS). The resulting 4-bromo- or 5-bromo-1,2-diethyl-1H-imidazole is a versatile intermediate. This halo-imidazole can then participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling with aryl boronic acids. This two-step sequence allows for the introduction of a wide range of aryl or other functional groups onto the imidazole core, creating functionalized derivatives of the parent compound. semanticscholar.org
Mechanistic Investigations of this compound Synthesis
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting outcomes. The formation of this compound, whether by alkylation or cyclization, proceeds through well-defined pathways and intermediates.
The mechanisms for the primary synthetic routes are distinct:
Alkylation Mechanisms: The N1-alkylation of 2-ethyl-1H-imidazole proceeds via a classic S_N2 mechanism, where the deprotonated imidazolate nitrogen acts as a nucleophile attacking the electrophilic ethyl halide. The C2-alkylation of 1-ethyl-1H-imidazole involves a two-step process: initial deprotonation at C2 by a strong base to form a carbanionic intermediate, followed by a nucleophilic attack of this carbanion on the ethylating agent. semanticscholar.org
Cyclization Mechanism (Radziszewski-type): The formation of the imidazole ring from glyoxal, propionaldehyde, and ethylamine is a multi-step process. researchgate.net It is proposed to begin with the condensation of the dicarbonyl compound (glyoxal) with the amines (ethylamine and ammonia) to form a diimine intermediate. nih.gov Concurrently, the aldehyde (propionaldehyde) reacts with ammonia to form an imine. These intermediates then combine, cyclize, and undergo an oxidation (dehydrogenation) step to yield the final aromatic imidazole product. researchgate.net
Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and scope of imidazole synthesis.
In Post-Synthesis Functionalization: Metal catalysis is indispensable for the functionalization of the imidazole core. As mentioned, palladium complexes are the catalysts of choice for cross-coupling reactions like the Suzuki, Heck, or Sonogashira reactions. semanticscholar.org These catalysts facilitate the formation of new carbon-carbon or carbon-heteroatom bonds at the C4/C5 positions of a pre-halogenated this compound, a transformation that is otherwise difficult to achieve. The choice of catalyst, ligands, and reaction conditions can be fine-tuned to control the outcome and yield of these functionalization reactions.
Regiochemical and Stereochemical Control in Synthetic Processes
The primary challenge in the synthesis of this compound lies in achieving regioselectivity during the N-alkylation of the precursor, 2-ethyl-1H-imidazole. Since 2-ethyl-1H-imidazole is an unsymmetrical molecule, direct alkylation can potentially yield two different N-ethylated isomers. However, in the case of 1,2-disubstituted imidazoles where the substituents at the 4- and 5-positions are hydrogen, the two nitrogen atoms are equivalent, simplifying the regiochemical outcome. The key synthetic step is the introduction of the ethyl group at the N-1 position of the 2-ethyl-1H-imidazole core.
Stereochemical considerations are generally not a primary concern in the synthesis of this compound itself, as the final molecule does not possess any chiral centers. However, the principles of stereochemistry could become relevant if the synthetic route were to involve chiral auxiliaries or catalysts to influence the reaction pathway, though this is not typical for the synthesis of this specific compound.
The regiocontrolled synthesis of 1,2-disubstituted imidazoles is often achieved through a stepwise approach, which involves the initial formation of the 2-substituted imidazole followed by a carefully controlled N-alkylation step. The choice of the ethylating agent, base, and solvent system plays a pivotal role in directing the ethyl group to the desired nitrogen atom and minimizing the formation of undesired byproducts.
A common and effective method for the N-alkylation of imidazoles involves the use of an alkyl halide, such as ethyl iodide, in the presence of a base. The base deprotonates the imidazole nitrogen, creating an imidazolate anion which then acts as a nucleophile to attack the ethyl halide. The selection of the base and solvent can significantly influence the reaction's efficiency and selectivity.
For instance, the use of a solid base like potassium carbonate in a polar aprotic solvent such as acetone (B3395972) is a widely employed strategy. This heterogeneous reaction setup can facilitate the regioselective alkylation. In a typical procedure, 2-ethyl-1H-imidazole can be reacted with ethyl iodide in boiling acetone with potassium carbonate acting as the base.
| Parameter | Condition |
| Substrate | 2-ethyl-1H-imidazole |
| Ethylating Agent | Ethyl iodide |
| Base | Potassium carbonate |
| Solvent | Acetone |
| Temperature | Reflux |
The reaction conditions for the N-ethylation of 2-ethyl-1H-imidazole can be optimized to achieve high yields of the desired this compound. Factors such as the stoichiometry of the reactants and the reaction time are critical parameters that need to be fine-tuned.
| Reactant | Role | Typical Molar Ratio |
| 2-ethyl-1H-imidazole | Substrate | 1 |
| Ethyl iodide | Ethylating Agent | 1-1.5 |
| Potassium carbonate | Base | 2-5 |
Alternative ethylating agents, such as diethyl sulfate, can also be employed. The reactivity of the ethylating agent can impact the reaction conditions required and potentially the regiochemical outcome, although with 2-ethyl-1H-imidazole, the formation of the 1,2-diethyl isomer is strongly favored due to the equivalence of the nitrogen atoms.
The choice of solvent is another critical factor. Polar aprotic solvents like acetone, acetonitrile, or dimethylformamide (DMF) are often preferred as they can dissolve the imidazolate salt and facilitate the nucleophilic substitution reaction. The reaction temperature is also a key variable, with many N-alkylation reactions being carried out at elevated temperatures to ensure a reasonable reaction rate.
Frontiers in Applications of 1,2 Diethyl 1h Imidazole in Chemical Research
Catalytic Applications and Mechanistic Insights
The imidazole (B134444) core is a well-established motif in catalysis, capable of acting as both a nucleophilic organocatalyst and a precursor to N-heterocyclic carbene (NHC) ligands for organometallic catalysis. The presence of two ethyl groups in 1,2-Diethyl-1H-imidazole modulates its reactivity and steric profile, offering unique advantages in various chemical transformations.
While extensive research on this compound as a direct catalyst in a broad range of organic transformations is still developing, its structural features suggest significant potential. In reactions such as acylation, the lone pair of electrons on the N-3 nitrogen atom allows it to act as a potent nucleophilic catalyst.
In the realm of cross-coupling reactions, imidazole derivatives are crucial, often serving as ligands for transition metals like palladium. An efficient protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of unprotected haloimidazoles has been developed, enabling access to a wide array of functionalized imidazole derivatives in good to excellent yields. nih.gov Such methods are vital for synthesizing complex molecules, including natural products like nortopsentin D. nih.gov Although not specifically documented for the 1,2-diethyl derivative, this methodology illustrates a key application where it could serve as a building block.
Furthermore, palladium-catalyzed N-arylation of unsymmetric imidazoles has been achieved with complete regioselectivity. mit.edu Mechanistic studies have shown that imidazoles can inhibit the in situ formation of the active Pd(0)-ligand species, a challenge that can be overcome by pre-activating the palladium catalyst before introducing the imidazole substrate. mit.edu This insight is critical for designing effective cross-coupling reactions involving substituted imidazoles like this compound. The steric hindrance from the C-2 ethyl group in this compound would likely play a significant role in directing the regioselectivity of such arylations.
Imidazoles are widely employed as curing agents and accelerators in the polymerization of epoxy resins, where they can initiate anionic chain-growth polymerization. acs.orggoogle.com The reaction mechanism involves the nucleophilic attack of the imidazole's N-3 atom on an epoxy group, which generates an alkoxide anion that propagates the polymerization. researchgate.netresearchgate.net
Research on model systems using 1,2-dimethylimidazole (B154445) to cure epoxy resins has provided detailed mechanistic insights that are directly applicable to its diethyl analogue. researchgate.net These studies show that the imidazole is not merely an initiator but a true catalyst that is regenerated through processes like N-dealkylation or β-elimination. researchgate.net The formation of carbonyl compounds as byproducts, identified through infrared spectroscopy, confirms these regeneration pathways. researchgate.net The catalytic activity is influenced by the substitution pattern on the imidazole ring; for instance, 2-substituted imidazoles like 2-methylimidazole (B133640) and 2-ethyl-4-methylimidazole (B144543) are known to be highly active catalysts. researchgate.netsemanticscholar.org The 1,2-diethyl substitution pattern is thus expected to confer high catalytic activity for epoxy curing, leading to highly cross-linked polymers with desirable thermal and chemical resistance. semanticscholar.org
Table 1: Influence of Imidazole Structure on Epoxy Resin Curing
| Imidazole Catalyst | Relative Reactivity | Key Mechanistic Feature | Reference |
| 1-Methylimidazole (B24206) | Moderate | Acts as initiator and catalyst | researchgate.net |
| 2-Methylimidazole | High | High catalytic activity due to C-2 substitution | researchgate.netresearchgate.net |
| 1,2-Dimethylimidazole | High | Model system for studying catalytic regeneration | researchgate.net |
| 2-Ethyl-4-methylimidazole | Very High | Forms adducts that act as true catalytic species | semanticscholar.org |
The primary mechanism through which this compound functions as an organocatalyst is nucleophilic catalysis. The process typically begins with the nucleophilic attack of the N-3 atom on an electrophilic substrate, such as an acyl halide or anhydride, to form a highly reactive intermediate.
In the case of acylation, this intermediate is an N-acylimidazolium ion. nih.govacs.org This species is significantly more electrophilic than the initial acylating agent, rendering it susceptible to rapid attack by a final nucleophile, such as an alcohol or amine. In the final step, the desired ester or amide is formed, and the imidazole catalyst is regenerated, completing the catalytic cycle. The efficiency of this process depends on two key factors: the nucleophilicity of the imidazole and the leaving group ability of the resulting imidazolium (B1220033) moiety.
Studies on N-methylimidazole have shown that the catalytic route can vary. With acetyl chloride, the reaction proceeds entirely through a nucleophilic pathway involving the N-acylated intermediate. nih.gov However, with the less reactive acetic anhydride, the mechanism shifts to general base catalysis, where the imidazole facilitates deprotonation of the nucleophile rather than forming a covalent intermediate. nih.gov The electronic and steric environment created by the ethyl groups in this compound would influence this mechanistic balance. The electron-donating nature of the ethyl groups enhances the nucleophilicity of the N-3 atom, favoring the nucleophilic catalysis pathway, while the steric bulk around the reaction center could modulate substrate accessibility.
Coordination Chemistry and Metal Complexation Studies
As a nitrogen-containing heterocycle, this compound is an excellent ligand for a variety of transition metals. The N-3 atom possesses a lone pair of electrons that readily coordinates to metal centers, forming stable complexes. The substituents at the N-1 and C-2 positions play a crucial role in defining the steric environment around the metal, influencing the coordination number, geometry, and reactivity of the resulting complex.
The coordination chemistry of imidazole and its derivatives is extensive, with applications ranging from bioinorganic chemistry to homogeneous catalysis. wikipedia.org
Zinc Complexes: Zinc(II) ions, having a d¹⁰ electronic configuration, typically form tetrahedral or octahedral complexes. nih.gov Simple N-alkylimidazoles, such as 1-methylimidazole, readily form complexes with zinc salts. For example, the reaction of zinc(II) nitrate (B79036) with an excess of 1-methylimidazole yields the hexakis(1-methyl-1H-imidazole-κN³)zinc(II) dinitrate complex. nih.gov In this complex, six imidazole ligands coordinate to the central zinc ion through their N-3 atoms, resulting in an octahedral geometry. It is expected that this compound would form similar complexes, although the increased steric bulk of the ethyl groups might favor complexes with lower coordination numbers, such as tetrahedral [Zn(L)₂X₂] species. researchgate.net
Palladium Complexes: Palladium(II) complexes featuring imidazole-based ligands are of great interest, particularly for their catalytic applications in cross-coupling reactions. researchgate.netsemanticscholar.orgacs.org These complexes are typically synthesized by reacting a palladium(II) salt, such as PdCl₂, with the imidazole ligand. The resulting complexes, like those formed with other N-heterocyclic ligands, commonly exhibit a square planar geometry around the palladium center. researchgate.net The 1,2-diethyl substitution pattern on the imidazole ring can be used to fine-tune the steric and electronic properties of the catalyst, potentially enhancing its activity and selectivity in reactions like Suzuki-Miyaura coupling. acs.org
In zinc complexes with N-alkylimidazoles, the coordination geometry is highly dependent on the stoichiometry and the nature of the counter-ions. In the octahedral [Zn(1-methylimidazole)₆]²⁺ complex, the Zn—N bond lengths are all similar, averaging around 2.18 Å, and the N—Zn—N angles are close to the ideal 90° for cis ligands and 180° for trans ligands, indicating a slightly distorted octahedral environment. nih.gov
For palladium(II) complexes, a square planar geometry is overwhelmingly preferred. researchgate.net In a representative [Pd(Cl)₂(L)₂] complex where L is an N-substituted imidazole, the two imidazole ligands typically adopt a trans configuration to minimize steric repulsion. The Pd—N bond lengths and the N—Pd—N bond angles are characteristic of square planar Pd(II) chemistry. The steric bulk introduced by the C-2 ethyl group in this compound would create a more crowded coordination sphere compared to N-1 substituted imidazoles, which could influence the stability and catalytic activity of the complex.
Table 2: Representative Bond Parameters in Zinc-Imidazole Complexes
| Complex | Metal Center | Coordination Geometry | Average M-N Bond Length (Å) | N-M-N Angles (°) | Reference |
| Zn(1-methylimidazole)₆₂ | Zn(II) | Distorted Octahedral | 2.179 | ~90 (cis), ~180 (trans) | nih.gov |
| [ZnCl₂(2-methylimidazole)₂] | Zn(II) | Distorted Tetrahedral | - | - | researchgate.net |
Data for specific bond lengths and angles for the tetrahedral complex were not provided in the abstract.
Medicinal Chemistry Research Prospects of this compound Analogs
The imidazole ring is a key structural component in many biologically active compounds and approved drugs. researchgate.netsemanticscholar.orgnih.gov This has spurred significant research into the medicinal chemistry of imidazole derivatives, including analogs of this compound, to explore their therapeutic potential. scispace.comiosrjournals.org
Imidazole derivatives have been extensively investigated for a wide range of biological activities. researchgate.netuobasrah.edu.iq The structural diversity of these compounds allows for their interaction with various biological targets, leading to different pharmacological effects. researchgate.net
Antimicrobial Research: The search for new antimicrobial agents is a critical area of research. Imidazole-containing compounds have shown promise in this field. For example, novel imidazole-thiazole hybrids have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains. nih.gov These studies indicate that the imidazole scaffold can be a valuable starting point for the development of new antimicrobial drugs. nih.gov
Antiviral Research: Some imidazole derivatives have been explored for their antiviral activity. The imidazole ring is a component of naturally occurring molecules involved in biological processes, which makes it an attractive scaffold for designing enzyme inhibitors that could interfere with viral replication. semanticscholar.org
Anticancer Research: A significant amount of research has focused on the anticancer potential of imidazole derivatives. iosrjournals.orgnih.gov These compounds have been shown to target various mechanisms involved in cancer progression. For instance, some 1-(diarylmethyl)-1H-imidazole derivatives have been investigated as anti-mitotic agents that target tubulin polymerization, a key process in cell division. nih.gov Other studies have focused on imidazole derivatives as inhibitors of enzymes like heme oxygenase-1 (HO-1), which is implicated in tumor growth. nih.gov The table below presents examples of biological activities observed in different imidazole analogs.
| Imidazole Analog Class | Biological Activity | Research Focus | Reference |
| 1-(Diarylmethyl)-1H-imidazoles | Anti-mitotic | Tubulin Polymerization Inhibition | nih.gov |
| Imidazole-Thiazole Hybrids | Antimicrobial, Anticancer | Development of new therapeutic agents | nih.gov |
| 2,4-disubstituted-5-(pyridin-2-yl)-1H-imidazoles | ALK5 Inhibition | Cancer Immunotherapy | nih.gov |
| 1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene Gold(I/III) Complexes | Anticancer | Activity in resistant cancer cells | acs.org |
The ability of imidazole derivatives to inhibit specific enzymes is a key aspect of their therapeutic potential. researchgate.net The nitrogen atoms in the imidazole ring can coordinate with metal ions in the active sites of metalloenzymes or participate in hydrogen bonding interactions, leading to enzyme inhibition. nih.gov
For example, research on gluco-1H-imidazole, an analog where an imidazole ring is fused to a sugar-like scaffold, has shown it to be an inhibitor of β-glucosidase. acs.org The study suggests that these types of compounds act as competitive inhibitors by mimicking the transition state of the enzyme-catalyzed reaction. acs.org The inhibitory potency can be influenced by substituents on the imidazole ring, as demonstrated by a butyl-substituted gluco-1H-imidazole showing increased potency against certain β-glucosidases. acs.org
Another area of investigation is the inhibition of kinases, which are crucial enzymes in cell signaling pathways. A series of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles were synthesized and found to be potent inhibitors of the ALK5 enzyme, which is a target in cancer therapy. nih.gov Molecular docking studies revealed that these inhibitors fit into the ATP-binding pocket of the enzyme. nih.gov
The following table provides examples of enzyme inhibition by imidazole analogs.
| Imidazole Analog | Target Enzyme | Mechanism of Inhibition | Reference |
| Gluco-1H-imidazole | β-glucosidase | Competitive, Transition-state mimicry | acs.org |
| 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles | ALK5 | ATP-competitive inhibition | nih.gov |
| Indole-based imidazole derivatives | Heme Oxygenase-1 (HO-1) | Not specified | nih.gov |
Identifying the specific molecular targets and cellular pathways affected by this compound analogs is crucial for understanding their mechanism of action and for drug development. Research has shown that imidazole derivatives can modulate a variety of cellular processes.
One important target is the microtubule network, which is essential for cell division and other cellular functions. Certain 1-(diarylmethyl)-1H-imidazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and apoptosis in cancer cells. nih.gov
The Transforming Growth Factor-β (TGF-β) signaling pathway, which plays a role in cancer progression, is another target for imidazole-based inhibitors. nih.gov Small-molecule inhibitors containing the imidazole scaffold have been developed to specifically inhibit the ALK5 kinase, a key receptor in this pathway. nih.gov
Furthermore, gold(I/III) complexes containing a 1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene ligand have been shown to have potent anticancer effects, even in cisplatin-resistant cells. acs.org The study suggests that the imidazole-containing ligand may play a role in the compound's activity, potentially by interfering with pathways like the estrogen receptor pathway. acs.org
Advanced Analytical Chemistry Techniques and Applications
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HRMS/MS) are powerful analytical techniques for the detection and quantification of a wide range of compounds. nih.govnih.gov Chemical derivatization is a strategy often employed to improve the performance of these methods. nih.govddtjournal.comnih.gov Derivatization involves chemically modifying the analyte to enhance its chromatographic properties, ionization efficiency, and/or fragmentation behavior in the mass spectrometer. nih.govresearchgate.net
Imidazole-containing reagents have been developed for the derivatization of various functional groups. For instance, MDMAES (mono-(dimethylaminoethyl) succinyl) imidazole has been used as a derivatization reagent for hydroxyl groups in molecules like cholesterol. ddtjournal.com The reaction of the imidazole reagent with the hydroxyl group forms an ester. This derivative, when analyzed by ESI-MS/MS, produces a characteristic product ion upon collision-induced dissociation, which can be used for sensitive and selective detection. ddtjournal.com
The development of new derivatization reagents is an active area of research, and the versatile chemistry of the imidazole ring makes it an attractive scaffold for creating novel reagents. While specific derivatization reagents based on the this compound structure are not widely reported, the principles of using functionalized imidazoles for derivatization are well-established. The ethyl groups in this compound could potentially be functionalized to introduce a reactive group for derivatization or a charged moiety to enhance ionization.
The table below lists examples of derivatization reagents and their applications in LC-MS/MS.
| Derivatization Reagent | Analyte Functional Group | Application | Reference |
| MDMAES imidazole | Hydroxyl | Analysis of cholesterol | ddtjournal.com |
| Dansyl chloride | Amine, Phenol | General purpose derivatization | ddtjournal.com |
| Isonicotinoyl azide | Hydroxyl | Analysis of di-hydroxysteroids | ddtjournal.com |
The use of such reagents can significantly improve the sensitivity and selectivity of LC-MS/MS and LC-HRMS/MS methods for a variety of analytes in complex matrices. nih.govnih.gov
Enhancing Detection and Quantification in Complex Matrices
In analytical chemistry, the detection and quantification of trace amounts of specific molecules in complex matrices such as biological fluids and environmental samples present a significant challenge. Derivatization is a common strategy to improve the analytical signal of target compounds. While direct research on this compound as a derivatizing agent is not extensively documented, the closely related compound, 1,2-dimethylimidazole-sulfonyl chloride (DMISC), has been successfully employed for this purpose. researchgate.netresearchgate.netthermofisher.cn This suggests a strong potential for a this compound-based reagent in similar applications.
A hypothetical derivatizing agent, this compound-sulfonyl chloride, could be synthesized from this compound. This reagent would react with functional groups, such as the phenolic hydroxyl group in estrogens, to form a stable derivative. The primary advantage of such a derivatization is the introduction of a readily ionizable moiety, the dialkylimidazole sulfonyl group, which significantly enhances the ionization efficiency of the analyte in techniques like liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS). researchgate.net This leads to a substantial improvement in the sensitivity and a lower limit of quantification (LOQ) for the target analyte.
The table below illustrates the potential improvement in detection limits for estradiol (B170435) when using a hypothetical this compound-based derivatizing agent, based on data from analogous dimethyl-imidazole derivatizing agents. researchgate.netthermofisher.cn
Table 1: Hypothetical Performance of a this compound-based Derivatizing Agent for Estradiol Analysis
| Analyte | Method | Matrix | Hypothetical LOQ (pg/mL) |
|---|---|---|---|
| Estradiol | LC-MS/MS (Underivatized) | Human Serum | ~5-10 |
| Estradiol | LC-MS/MS (Derivatized) | Human Serum | ~0.5-1 |
Methodologies for Environmental Chemical Analysis (e.g., detection of estrogens)
The detection of endocrine-disrupting compounds like estrogens in environmental water samples is of paramount importance due to their potential impact on ecosystems and human health. The concentrations of these compounds are often exceedingly low, necessitating highly sensitive analytical methods. Building on the principles outlined in the previous section, this compound can be a precursor to a derivatizing agent that enhances the detection of estrogens in environmental matrices.
The derivatization of estrogens with a reagent like this compound-sulfonyl chloride would improve their chromatographic behavior and mass spectrometric response. nih.govnih.gov The resulting derivatives would exhibit increased hydrophobicity, leading to better retention on reverse-phase chromatography columns and improved separation from interfering matrix components. Furthermore, the stable, positively charged derivative would allow for highly selective and sensitive detection using multiple reaction monitoring (MRM) in tandem mass spectrometry. nih.gov
Research on 1,2-dimethylimidazole-sulfonyl chloride has shown that it generates analyte-specific fragment ions during MS/MS analysis, which enhances the specificity of the method compared to other derivatizing agents like dansyl chloride that often yield non-specific product ions. researchgate.net A this compound-based reagent would be expected to offer similar advantages, providing a robust and reliable method for the routine monitoring of estrogens in the environment.
Materials Science Research and Development
Integration into Polymeric Systems
Imidazole and its derivatives are valuable building blocks in polymer chemistry, imparting unique properties to the resulting materials. This compound can be integrated into polymeric systems in several ways. It can be functionalized to create a polymerizable monomer, which can then be copolymerized with other monomers to introduce the imidazole functionality into the polymer backbone. For instance, vinyl-substituted imidazoles have been used in the synthesis of imidazole-containing polymers. acs.org
Alternatively, this compound can act as a curing agent or accelerator for thermosetting resins like epoxies. espublisher.comjoiematerial.comnih.gov In this role, the nucleophilic nitrogen atom of the imidazole ring initiates the ring-opening polymerization of the epoxy groups, leading to a cross-linked network. The use of imidazole-based curing agents can result in cured epoxy resins with excellent thermal stability, mechanical strength, and chemical resistance. espublisher.comjoiematerial.com The diethyl substitution in this compound can influence the curing kinetics and the properties of the final thermoset material.
The table below summarizes the potential roles of this compound in polymeric systems.
Table 2: Potential Roles of this compound in Polymeric Systems
| Role | Mechanism | Potential Properties Imparted |
|---|---|---|
| Monomer Precursor | Incorporation into the polymer chain via copolymerization after functionalization. | Enhanced thermal stability, conductivity, and catalytic activity. |
| Curing Agent | Initiation of anionic ring-opening polymerization of epoxy resins. | High cross-linking density, improved mechanical properties, and chemical resistance. |
| Accelerator | Catalysis of the curing reaction of other hardening agents. | Reduced curing time and temperature. |
Role in Advanced Coatings and Electroplating Processes
In the field of surface finishing, imidazole derivatives have found applications as additives in electroplating baths and as components of corrosion-resistant coatings. In electroplating, these compounds can act as leveling agents and brighteners. nih.govgoogle.com They adsorb onto the cathode surface and influence the metal deposition process, leading to a smoother, more uniform, and brighter metallic coating. The specific structure of this compound, with its two ethyl groups, would affect its adsorption characteristics and, consequently, its performance as a plating additive.
Furthermore, the imidazole ring is a known corrosion inhibitor. Polymers containing imidazole groups can form a protective barrier on metal surfaces, preventing corrosive agents from reaching the substrate. This compound could be incorporated into coating formulations to enhance their anti-corrosion properties.
Development of Recyclable Materials and Composites
The development of recyclable thermosets and composites is a critical area of research aimed at addressing the environmental challenges posed by plastic waste. While thermosets are known for their excellent mechanical and thermal properties, their cross-linked nature makes them difficult to reprocess and recycle. researchgate.netmit.edu Recent research has explored the use of dynamic covalent bonds to create recyclable thermosets.
The use of 1,2-dimethyl imidazole in the development of recyclable carboxylated nitrile rubber (XNBR) composites has been reported. While the exact mechanism is still under investigation, it is believed that the imidazole derivative may participate in the formation of a reversible cross-linking network. This allows the material to be reshaped and recycled without significant loss of its mechanical properties.
It is plausible that this compound could play a similar role in the design of recyclable materials. The imidazole moiety could act as a catalyst or a ligand in a dynamic cross-linking system. For example, it could coordinate with metal ions to form reversible metal-ligand bonds within the polymer network. Upon the application of a stimulus, such as heat or a chemical trigger, these bonds could be broken, allowing the material to be reprocessed. This approach offers a promising pathway for the creation of sustainable, high-performance materials.
Computational and Theoretical Chemistry of 1,2 Diethyl 1h Imidazole
Quantum Mechanical Studies (DFT, Ab Initio)
Quantum mechanical calculations are fundamental in elucidating the electronic structure and energetic properties of molecules like 1,2-Diethyl-1H-imidazole. Density Functional Theory (DFT) and ab initio methods are powerful tools for these investigations. DFT, particularly with hybrid functionals like B3LYP, is widely used for its balance of accuracy and computational efficiency in studying imidazole (B134444) derivatives.
Theoretical studies on alkyl-substituted imidazoles reveal that the electronic properties are significantly influenced by the nature and position of the substituents. For this compound, the ethyl groups at the N1 and C2 positions are expected to act as electron-donating groups, thereby influencing the electron density distribution within the imidazole ring. This increased electron density can enhance the nucleophilicity of the molecule.
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, are crucial for predicting the chemical behavior of the molecule. These descriptors for a representative alkyl-imidazole are summarized in the table below.
| Parameter | Typical Value (eV) | Interpretation |
|---|---|---|
| Ionization Potential (I) | ~6.0 - 7.0 | Energy required to remove an electron. |
| Electron Affinity (A) | ~0.5 - 1.5 | Energy released upon gaining an electron. |
| Global Hardness (η) | ~2.5 - 3.0 | Resistance to change in electron distribution. |
| Chemical Potential (μ) | ~ -3.5 to -4.0 | Tendency of electrons to escape. |
| Electrophilicity Index (ω) | ~2.0 - 2.5 | Propensity to accept electrons. |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the imidazole ring, indicating that this is the region most susceptible to electrophilic attack. The LUMO, conversely, would be distributed over the ring and represents the region for potential nucleophilic attack. The electron-donating ethyl groups are expected to raise the energy of the HOMO and slightly affect the LUMO energy, likely resulting in a moderately reactive molecule.
| Orbital | Typical Energy (eV) | Localization |
|---|---|---|
| HOMO | ~ -6.5 | Primarily on the imidazole ring. |
| LUMO | ~ -1.5 | Distributed over the imidazole ring. |
| HOMO-LUMO Gap (ΔE) | ~ 5.0 | Indicates moderate chemical reactivity. |
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values. In general for imidazole derivatives, regions of negative potential (typically colored red) are associated with lone pairs of electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) indicate electron-deficient areas prone to nucleophilic attack.
For this compound, the most negative potential is expected to be located around the N3 atom of the imidazole ring, making it the primary site for protonation and electrophilic interactions. The hydrogen atoms of the ethyl groups and the imidazole ring will exhibit positive electrostatic potential.
Conformational Analysis and Molecular Dynamics Simulations
The presence of flexible ethyl groups at positions 1 and 2 of the imidazole ring in this compound suggests the possibility of multiple conformations. Conformational analysis, often performed using potential energy surface scans, helps to identify the most stable conformers and the energy barriers between them. The rotation around the C-N and C-C single bonds of the ethyl groups would be the primary degrees of freedom. It is anticipated that the lowest energy conformer would have the ethyl groups oriented to minimize steric hindrance.
Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound in different environments, such as in solution. nih.gov MD simulations track the atomic motions over time, offering a view of the conformational flexibility and intermolecular interactions of the molecule. tandfonline.com Such simulations are valuable for understanding how the molecule behaves in a biological or chemical system. nih.govtandfonline.com
Computational Elucidation of Reaction Mechanisms
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, theoretical studies can be employed to explore various reaction pathways, such as electrophilic substitution on the imidazole ring or reactions involving the ethyl substituents. By calculating the energies of reactants, transition states, and products, the most favorable reaction pathways can be determined. For instance, the mechanism of N-alkylation or C-lithiation followed by reaction with an electrophile could be elucidated, providing a deeper understanding of the molecule's reactivity.
Prediction of Spectroscopic Properties
Computational methods can accurately predict various spectroscopic properties, which can aid in the characterization of this compound.
Molecular Modeling for Biological Interactions
Molecular modeling has become an indispensable tool in drug discovery and development, allowing for the simulation and prediction of interactions between a small molecule, such as this compound, and a biological target. This approach can elucidate the structural basis for the compound's activity and guide the design of derivatives with improved properties.
Receptor binding and ligand docking studies are computational techniques used to predict the preferred orientation of a molecule when bound to a larger molecule, typically a protein receptor or an enzyme. These studies are crucial for understanding the potential biological targets of this compound and the nature of the intermolecular interactions that govern its binding affinity.
In a typical docking study, a three-dimensional model of the target receptor is used. The this compound molecule is then computationally placed into the binding site of the receptor in various possible conformations and orientations. A scoring function is employed to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.
For instance, based on the known biological activities of other substituted imidazoles, potential targets for this compound could include enzymes such as 14α-demethylase, which is crucial for fungal cell membrane synthesis, or receptors like the serotonin (B10506) receptors, which are involved in various neurological processes. nih.gov Docking studies could reveal key amino acid residues within the active site of these proteins that form specific interactions with the diethyl-substituted imidazole core. The ethyl groups at the 1 and 2 positions of the imidazole ring would likely play a significant role in establishing hydrophobic interactions within the binding pocket.
A hypothetical docking study of this compound with a potential receptor might yield the following illustrative data:
| Receptor Target | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Cytochrome P450 14α-demethylase | -7.5 | TYR132, HIS377 | Hydrogen Bond, π-π Stacking |
| Serotonin Receptor 5-HT2A | -8.2 | PHE340, SER242 | Hydrophobic, Hydrogen Bond |
| Nitric Oxide Synthase | -6.9 | TRP449, ARG586 | Hydrophobic, Cation-π |
This table is for illustrative purposes and is based on typical results for similar small molecules.
Quantitative Structure-Activity Relationship (QSAR) methodologies are computational models that relate the chemical structure of a series of compounds to their biological activity. By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.
To develop a QSAR model for a series of 1,2-disubstituted imidazole derivatives, including this compound, a dataset of compounds with experimentally determined biological activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). jmpas.com
Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that correlates the descriptors with the biological activity. A robust QSAR model will have good statistical parameters, such as a high correlation coefficient (R²) and a high cross-validated correlation coefficient (Q²), indicating its predictive power.
For this compound, relevant descriptors in a QSAR model could include its molecular weight, logP (a measure of lipophilicity), and electronic properties of the imidazole ring. A hypothetical QSAR equation for a series of related compounds might look like:
pIC₅₀ = 0.5 * logP - 0.2 * (Molecular Weight) + 1.5 * (Dipole Moment) + C
This equation would suggest that higher lipophilicity and a larger dipole moment are beneficial for the biological activity, while increased molecular weight is detrimental. Such models provide valuable guidance for the rational design of new imidazole-based therapeutic agents. ijarbs.com
An example of data that would be used to generate a QSAR model is presented below:
| Compound | pIC₅₀ | LogP | Molecular Weight | Dipole Moment (Debye) |
| 1,2-Dimethyl-1H-imidazole | 5.2 | 0.8 | 96.13 | 3.4 |
| 1-Ethyl-2-methyl-1H-imidazole | 5.5 | 1.2 | 110.16 | 3.5 |
| This compound | 5.8 | 1.6 | 124.19 | 3.6 |
| 1-Propyl-2-ethyl-1H-imidazole | 6.1 | 2.0 | 138.22 | 3.7 |
This table contains hypothetical data for illustrative purposes.
Spectroscopic and Structural Characterization in 1,2 Diethyl 1h Imidazole Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. For 1,2-Diethyl-1H-imidazole, ¹H and ¹³C NMR would provide definitive evidence for its constitution by identifying the chemical environment of each hydrogen and carbon atom.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the imidazole (B134444) ring and the two ethyl groups. The two protons on the imidazole ring (at positions 4 and 5) would appear as two distinct signals, likely doublets due to coupling with each other. The ethyl group at the N-1 position would consist of a quartet for the methylene (B1212753) (-CH2-) protons coupled to the adjacent methyl protons, and a triplet for the methyl (-CH3) protons. Similarly, the C-2 ethyl group would produce another quartet and triplet. The exact chemical shifts (δ) are influenced by the electron-donating nature of the ethyl groups and the aromaticity of the imidazole ring.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The spectrum should display six distinct resonances: two for the imidazole ring carbons (C-2, C-4, and C-5, with C-2 being a quaternary carbon), and two for each of the two different ethyl groups (two -CH2- signals and two -CH3- signals).
Predicted NMR data based on analogous structures. Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| Ring-H | ~6.8-7.2 | d | ~1-2 | C4-H or C5-H |
| Ring-H | ~6.8-7.2 | d | ~1-2 | C5-H or C4-H |
| Methylene | ~3.9-4.2 | q | ~7.3 | N1-CH₂CH₃ |
| Methylene | ~2.6-2.9 | q | ~7.5 | C2-CH₂CH₃ |
| Methyl | ~1.3-1.5 | t | ~7.3 | N1-CH₂CH₃ |
| Methyl | ~1.1-1.3 | t | ~7.5 | C2-CH₂CH₃ |
| ¹³C NMR | δ (ppm) | Assignment | ||
| Quaternary C | ~145-150 | C2 | ||
| Ring-CH | ~125-130 | C4 or C5 | ||
| Ring-CH | ~118-122 | C5 or C4 | ||
| Methylene | ~40-44 | N1-CH₂CH₃ | ||
| Methylene | ~20-24 | C2-CH₂CH₃ | ||
| Methyl | ~15-17 | N1-CH₂CH₃ |
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques (FT-IR, FT-Raman)
FT-IR Spectroscopy: The Fourier-Transform Infrared (FT-IR) spectrum of this compound would be characterized by several key absorption bands. These include C-H stretching vibrations from both the aromatic imidazole ring and the aliphatic ethyl groups, C=N and C=C stretching vibrations within the ring, and various bending vibrations.
FT-Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Vibrations that are symmetric and involve a change in polarizability, such as the imidazole ring breathing mode, often produce strong Raman signals. The C-H stretching and bending modes of the ethyl groups would also be observable.
Table 2: Expected Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Vibrational Mode Assignment |
|---|---|---|---|
| 3150-3000 | Medium | Medium | =C-H stretching (imidazole ring) |
| 2980-2850 | Strong | Strong | C-H stretching (ethyl groups) |
| 1600-1450 | Medium-Strong | Medium-Strong | C=N and C=C ring stretching |
| 1470-1440 | Medium | Medium | CH₂ scissoring and CH₃ asymmetric bending |
| 1380-1370 | Medium | Medium | CH₃ symmetric bending |
| 1300-1000 | Strong | Medium | In-plane C-H bending, C-N stretching |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis (MS, HRMS, ESI-MS)
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as gaining structural information from its fragmentation patterns. The molecular weight of this compound (C₇H₁₂N₂) is 124.19 g/mol .
MS (Electron Ionization): In a typical electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z = 124. The fragmentation pattern would be characteristic of the imidazole ring and the ethyl substituents. A primary fragmentation pathway involves the loss of a methyl radical (•CH₃) from an ethyl group, leading to a stable ion at m/z 109. Another common fragmentation for N-alkyl imidazoles is the cleavage of the C-C bond beta to the ring, which would result in the loss of an ethyl radical (•CH₂CH₃), though loss of a methyl radical is often more favorable.
HRMS: High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₇H₁₂N₂).
ESI-MS: Electrospray Ionization (ESI) is a soft ionization technique. For this compound, ESI-MS in positive ion mode would readily show the protonated molecule [M+H]⁺ at m/z = 125.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Relative Intensity | Ion Identity | Fragmentation Pathway |
|---|---|---|---|
| 124 | High | [C₇H₁₂N₂]⁺• | Molecular Ion (M⁺•) |
| 109 | Very High | [M - CH₃]⁺ | Loss of a methyl radical from an ethyl group |
| 96 | Medium | [M - C₂H₄]⁺• | Loss of ethene via rearrangement |
| 81 | Medium | [M - C₃H₇]⁺ | Loss of a propyl fragment |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. Should this compound be crystallized, this technique would provide precise data on bond lengths, bond angles, and intermolecular interactions like π-stacking or hydrogen bonding (if co-crystallized with a suitable partner).
While no specific crystal structure for this compound is reported, studies on similar substituted imidazoles reveal key structural features. nih.gov The imidazole ring itself is planar. The substituents at the N-1 and C-2 positions would have specific orientations relative to this plane. The ethyl groups would adopt staggered conformations to minimize steric strain. The packing of molecules in the crystal lattice would be governed by van der Waals forces.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Imidazole and its simple alkyl derivatives exhibit characteristic absorption bands in the ultraviolet region. These absorptions are typically due to π → π* transitions within the aromatic imidazole ring. Based on data for imidazole and other alkyl-substituted imidazoles, this compound is expected to have a strong absorption maximum (λ_max) in the range of 205-220 nm in a non-polar solvent. mdpi.comnist.gov The ethyl substituents may cause a slight bathochromic (red) shift compared to the parent imidazole.
Advanced Spectroscopic Methods for Gas-Phase Analysis
The study of molecules in the gas phase provides intrinsic information, free from solvent or solid-state interactions. Techniques such as electrospray ionization mass spectrometry can be used to investigate the gas-phase chemistry of imidazole-containing ions. nih.gov For a relatively small molecule like this compound, gas-phase IR spectroscopy could be employed to study its vibrational modes without intermolecular interference. nih.gov Furthermore, computational chemistry methods are often used to predict gas-phase properties, such as conformational preferences and vibrational frequencies, which can then be compared with experimental data if available. mdpi.com These advanced methods are crucial for fundamental studies on molecular structure, stability, and reactivity.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
